An In-depth Technical Guide to 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical properties, synthesis, and potential biological activities, drawing from studies on its derivatives. While the core molecule itself is a promising pharmacophore, this guide also highlights the current gaps in experimental data for the parent compound and suggests avenues for future research. The varied biological activities of closely related analogues, including potent antimicrobial and potential anticancer effects, underscore the importance of this chemical scaffold in the development of novel therapeutics.
Introduction
The pyrimidine ring is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2][3][4][5] The derivatization of the pyrimidine core has led to the discovery of compounds with a wide spectrum of pharmacological activities, such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][6] One such derivative, 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid, presents a versatile scaffold for drug design, combining the bioactive pyrimidine nucleus with a thioacetic acid linker, which allows for further functionalization.
This guide serves as a technical resource for researchers and drug development professionals interested in the synthesis, characterization, and therapeutic applications of this compound and its analogues.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₆H₈N₄O₂S | [7] |
| Molecular Weight | 200.22 g/mol | [7] |
| CAS Number | 6638-40-0 | [7] |
| IUPAC Name | 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid | [7] |
Note: Experimental data such as melting point, solubility in various solvents, and pKa are not currently available in peer-reviewed literature and would require experimental determination.
Synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid
The synthesis of 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid is typically achieved through an alkylation reaction.[8] This involves the reaction of the sodium salt of 4,6-diamino-2-mercaptopyrimidine with chloroacetic acid.
A detailed, step-by-step protocol for the synthesis of a closely related derivative, 2-((4,6-diaminopyrimidin-2-yl)thio)-N-phenylacetamide, has been reported and can be adapted for the synthesis of the parent acid.[9]
General Synthesis Workflow
The synthesis can be conceptualized as a two-step process: formation of the thiolate followed by nucleophilic substitution.
Caption: General workflow for the synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of 2-((4,6-diaminopyrimidin-2-yl)thio)-N-phenylacetamide derivatives.[9]
Step 1: Synthesis of 4,6-diamino-2-mercaptopyrimidine (I)
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To a solution of thiourea in ethanol, add an equimolar amount of malononitrile and a catalytic amount of a suitable base (e.g., sodium ethoxide).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to yield 4,6-diamino-2-mercaptopyrimidine.
Step 2: Synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid (II)
-
Dissolve 4,6-diamino-2-mercaptopyrimidine (I) in an appropriate solvent such as ethanol.
-
Add one equivalent of a base, such as potassium hydroxide or sodium hydroxide, and stir to form the corresponding thiolate salt.
-
To this solution, add one equivalent of chloroacetic acid.
-
Reflux the reaction mixture for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid (II).
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Step-by-step synthesis protocol for 2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid.
Characterization
The structure of 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid and its derivatives can be confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include a singlet for the pyrimidine C5-proton, broad singlets for the two amino groups, and a singlet for the methylene protons of the thioacetic acid moiety. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: Characteristic signals for the carbon atoms of the pyrimidine ring and the carbonyl and methylene carbons of the thioacetic acid group would be expected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and determine the exact mass of the molecule.[8]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the amino groups, C=O stretching of the carboxylic acid, and C-S stretching would be anticipated.
Note: Specific spectral data for the parent compound is not currently available in the literature. The information above is based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.
Biological Activity and Therapeutic Potential
While direct biological activity data for 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid is limited, extensive research on its derivatives highlights the significant therapeutic potential of this scaffold.
Antimicrobial Activity
The most compelling evidence for the bioactivity of this core structure comes from studies on its derivatives. A notable example is 14-O-[(4,6-diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) , a novel pleuromutilin derivative.
-
Mechanism of Action (Proposed for DPTM): As a pleuromutilin derivative, DPTM is expected to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome. The 2-((4,6-diaminopyrimidin-2-yl)thio)acetyl moiety plays a crucial role in its antibacterial efficacy.
-
In Vitro Activity of DPTM: DPTM has demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[10]
| Compound | Organism | MIC Range (µg/mL) |
| DPTM | MRSA (clinical isolates) | 0.0313 - 0.25 |
| Tiamulin Fumarate | MRSA (clinical isolates) | 0.125 - 1 |
Data from[10]
-
In Vivo Activity of DPTM: In a murine skin wound model of MRSA infection, DPTM promoted wound healing, reduced the bacterial load in the infected tissue, and decreased the systemic levels of pro-inflammatory cytokines IL-6 and TNF-α.[10]
The significant antibacterial activity of DPTM strongly suggests that the 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid fragment is a key contributor to its overall efficacy and represents a promising pharmacophore for the development of new antimicrobial agents.
Anticancer Potential
Numerous studies have reported the anticancer activities of various pyrimidine-2-thio derivatives, suggesting that the core structure of 2-((4,6-diaminopyrimidin-2-yl)thio)acetic acid could be a valuable starting point for the design of novel anticancer agents.[1][11]
-
Potential Mechanisms of Action:
-
Enzyme Inhibition: Pyrimidine derivatives have been shown to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[11]
-
Kinase Inhibition: Certain pyrimidine-containing compounds have been identified as inhibitors of protein kinases involved in cancer signaling pathways.[1]
-
Caption: Potential mechanisms of anticancer activity for pyrimidine-2-thio derivatives.
While direct cytotoxicity data for the parent compound is unavailable, the consistent anticancer activity observed in its broader chemical class warrants further investigation into its potential as an anticancer agent.
Future Directions and Conclusion
2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid is a molecule with considerable untapped potential. The demonstrated bioactivity of its derivatives, particularly in the realm of antimicrobial agents, strongly supports the value of its core structure.
Key areas for future research include:
-
Comprehensive Physicochemical Characterization: Experimental determination of the melting point, solubility profile, and pKa of the parent compound is essential for its further development and formulation.
-
Detailed Spectroscopic Analysis: Publication of the full ¹H NMR, ¹³C NMR, and mass spectral data will provide a definitive reference for its identification and quality control.
-
Direct Biological Evaluation: In vitro and in vivo studies are needed to determine the intrinsic antimicrobial and anticancer activity of the parent compound. This will clarify the contribution of the core scaffold to the activity of its more complex derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with systematic modifications to the pyrimidine ring and the acetic acid moiety will help in optimizing the biological activity and understanding the SAR.
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